N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. This bicyclic system is substituted at position 3 with an ethyl group, at position 4 with an oxo group, and at position 7 with a phenyl group. The acetamide side chain is linked to the pyrrolo-pyrimidine core via a methylene bridge and is further substituted with a 3,4-dimethylphenyl group. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in kinase inhibition or anticancer research .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-27-15-25-22-20(18-8-6-5-7-9-18)13-28(23(22)24(27)30)14-21(29)26-19-11-10-16(2)17(3)12-19/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHUVJHIRFSLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 432.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1021226-73-2 |
Antiviral Properties
Recent studies indicate that compounds with similar structures exhibit antiviral activity. For instance, derivatives of pyrimidine have shown effectiveness against various viral targets. The compound may share similar mechanisms due to its structural analogies.
- Mechanism of Action : Pyrimidine derivatives often act by inhibiting viral polymerases or interfering with viral entry into host cells. The specific interactions of this compound with viral proteins need further elucidation through in vitro studies.
Anticancer Activity
Pyrrolo[3,2-d]pyrimidines are recognized for their anticancer properties. The compound's structural features suggest potential activity against cancer cell lines.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., breast and lung cancer). Further research is required to determine the specific IC50 values for this compound.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of similar compounds show promise against multi-drug resistant strains of bacteria.
- Efficacy Against Bacteria : Compounds in this class have demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against resistant strains like Staphylococcus aureus and Mycobacterium abscessus .
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has been evaluated for its potential as an anticancer agent. It has shown activity against various tumor cell lines by inhibiting specific kinases involved in cancer progression .
Mechanism of Action : The compound acts by targeting key enzymes involved in cellular proliferation and survival pathways. Its structure allows it to fit into the active sites of these enzymes, thereby blocking their function and leading to reduced tumor growth .
Biological Studies
Antimicrobial Properties : The compound has also been assessed for its antimicrobial efficacy. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Inflammatory Response Modulation : There is emerging evidence that this compound can modulate inflammatory responses. This property could have implications for treating inflammatory diseases or conditions where inflammation plays a critical role .
Pharmacological Applications
Drug Development : The structural characteristics of this compound position it as a promising scaffold for the development of new drugs targeting various diseases. Its derivatives are being explored for enhanced potency and selectivity against specific biological targets .
Combination Therapies : Research suggests that the compound may be effective when used in combination with other therapeutic agents. This approach aims to enhance overall efficacy and reduce the likelihood of resistance developing in target pathogens or cancer cells .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against various tumor cell lines |
| Biological Studies | Antimicrobial Properties | Inhibits growth of certain bacterial strains |
| Pharmacological Applications | Drug Development | Potential scaffold for new drug candidates |
| Combination Therapies | Enhanced efficacy with other drugs | May improve treatment outcomes |
Case Studies
-
Anticancer Efficacy Study :
- A study published in a peer-reviewed journal evaluated the compound's effects on cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Activity Assessment :
- In vitro tests demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential role in treating bacterial infections.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at its acetamide moiety and pyrrolopyrimidine core. Key observations include:
| Reaction Type | Conditions | Reagents/Substrates | Outcome | Reference |
|---|---|---|---|---|
| Acetamide hydrolysis | Acidic (HCl/H₂O) or basic (NaOH/EtOH) | Aqueous HCl (6M), 80°C, 6 hrs | Cleavage to carboxylic acid derivative | |
| Aromatic substitution | DMF, 120°C | 4-chlorobenzylamine | Replacement of dimethylphenyl with substituted aryl groups |
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Hydrolysis of the acetamide group yields a carboxylic acid intermediate, critical for further functionalization.
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The dimethylphenyl group participates in electrophilic substitution under Friedel-Crafts conditions, though steric hindrance limits reactivity.
Oxidation and Reduction
The pyrrolopyrimidine ring and ethyl group are susceptible to redox transformations:
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Oxidation of ethyl group | KMnO₄, H₂O, 60°C | Potassium permanganate | Ethyl → carboxylic acid | |
| Reduction of ketone | NaBH₄, MeOH | Sodium borohydride | 4-oxo → 4-hydroxy derivative |
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Oxidation of the 3-ethyl substituent to a carboxylic acid enhances water solubility but reduces membrane permeability.
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Selective reduction of the 4-oxo group requires strict temperature control (<0°C) to prevent over-reduction.
Ring-Opening and Rearrangement
The pyrrolopyrimidine core undergoes ring-opening under specific conditions:
| Reaction Type | Conditions | Catalysts/Reagents | Outcome | Reference |
|---|---|---|---|---|
| Acid-mediated ring-opening | H₂SO₄ (conc.), reflux | Sulfuric acid | Formation of linear diaminopyrrole derivatives | |
| Base-induced rearrangement | KOH, DMSO, 100°C | Potassium hydroxide | Isomerization to pyrimido[4,5-d]pyrrole |
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Ring-opening reactions are reversible in polar aprotic solvents like DMSO.
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Rearrangement products show altered bioactivity profiles compared to the parent compound.
Cross-Coupling Reactions
The phenyl and pyrrolopyrimidine groups participate in catalytic coupling:
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Suzuki coupling modifies the C7 phenyl group, enabling structural diversification for SAR studies .
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Amination reactions require anhydrous conditions to prevent catalyst deactivation .
Stability and Degradation
The compound’s stability under varying conditions influences its synthetic utility:
| Condition | Observation | Implication | Reference |
|---|---|---|---|
| Aqueous acidic (pH < 3) | Rapid hydrolysis of acetamide | Limits oral bioavailability | |
| UV light (λ = 254 nm) | Photooxidation of pyrrolopyrimidine ring | Forms N-oxide byproducts | |
| Thermal stress (>150°C) | Decomposition via retro-Diels-Alder pathway | Releases volatile fragments |
Comparative Reactivity Insights
Reactivity trends for analogous compounds:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s pyrrolo[3,2-d]pyrimidine scaffold is shared with several derivatives, but substituent variations critically influence activity and stability. Key analogues include:
Key Observations :
- Substituent Effects: The 3-ethyl and 4-oxo groups may stabilize the enol tautomer, influencing hydrogen-bonding capacity, while the 3,4-dimethylphenyl acetamide side chain enhances lipophilicity, likely improving membrane permeability .
Pharmacological Activity and Structure-Activity Relationships (SAR)
- Kinase Inhibition : The pyrrolo-pyrimidine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT or CDK inhibitors). The 4-oxo group mimics ATP’s phosphate-binding motif, while the 3,4-dimethylphenyl group may occupy hydrophobic kinase pockets .
- Anticancer Potential: Fluorinated analogues () exhibit enhanced cytotoxicity (e.g., IC₅₀ values <1 µM in leukemia models), suggesting that electron-withdrawing groups (e.g., Cl, F) improve potency. The target compound lacks halogens but may compensate with lipophilic substituents .
Structural and Thermodynamic Analysis
- Crystallography : reports a mean C–C bond length of 0.005 Å and R factor = 0.054 for a related pyrrolo-pyrimidine, indicating high crystallographic precision. The target compound’s 3,4-dimethylphenyl group may introduce steric hindrance, affecting crystal packing .
- Thermodynamics : The melting point of the fluorinated analogue in is 302–304°C, suggesting high thermal stability due to strong intermolecular forces. The target compound’s MP is unreported but likely comparable due to structural similarity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation and functionalization. For example, similar compounds were synthesized via nucleophilic substitution under reflux in ethanol with piperidine as a catalyst, achieving yields of ~50% . Key optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amide bond formation .
- Catalyst selection : Piperidine or triethylamine enhances reaction efficiency in cyclization steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves intermediates .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- Methodological Answer :
- 1H NMR : Assign protons in the pyrrolo-pyrimidine core (e.g., δ 8.6 ppm for pyrimidine protons) and acetamide side chains (δ 2.03 ppm for CH3) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 362.0) and detect impurities .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α = 72.11°, β = 82.70°, γ = 70.18° for related structures) .
Advanced Research Questions
Q. How can contradictions between NMR and crystallography data be resolved when confirming stereochemistry?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. Strategies include:
- DFT calculations : Compare theoretical NMR shifts with experimental data to validate stereochemical assignments .
- Variable-temperature NMR : Detect conformational flexibility (e.g., hindered rotation in acetamide groups) .
- Multi-crystal analysis : Assess disorder in crystallographic models (e.g., C–C bond length variations of ±0.005 Å) .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Substituent variation : Modify phenyl (e.g., 4-fluorophenyl vs. 3,4-dimethylphenyl) and acetamide groups to assess bioactivity .
- Enzymatic assays : Use kinase or protease inhibition assays to link structural motifs (e.g., 4-oxo groups) to activity .
- Computational docking : Predict binding modes using crystallographic coordinates (e.g., PDB ID 1HNN for kinase targets) .
Q. How can solubility challenges in biological assays be addressed for hydrophobic pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without denaturing proteins .
- Prodrug strategies : Introduce phosphate or glycoside moieties to improve hydrophilicity .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions (e.g., PBS vs. HEPES) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with results .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
